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Cat. No.: B1674042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FR901464 is a potent natural product that functions as a highly specific inhibitor of the

spliceosome, a critical cellular machine responsible for the maturation of pre-messenger RNA

(pre-mRNA) into messenger RNA (mRNA). By targeting the SF3B1 (Splicing Factor 3b Subunit

1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP), FR901464
effectively stalls the spliceosome assembly process. This inhibition of splicing leads to

alterations in the patterns of alternative splicing, a fundamental mechanism for generating

proteomic diversity from a single gene. The dysregulation of alternative splicing is increasingly

recognized as a hallmark of various cancers, making spliceosome inhibitors like FR901464
valuable tools for both basic research and as potential therapeutic agents.

These application notes provide a comprehensive guide for utilizing FR901464 to study

alternative splicing in a laboratory setting. We offer detailed protocols for cell-based assays,

analysis of alternative splicing events for specific target genes, and in vitro splicing assays.

Additionally, we present quantitative data on the efficacy of FR901464 and provide visual

representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary
The following tables summarize the cytotoxic and splicing inhibitory activities of FR901464 in

various cancer cell lines.
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Table 1: Cytotoxicity of FR901464 in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (ng/mL) IC50 (nM) Reference

HCT116
Colorectal

Carcinoma
0.31 ~0.53 [1]

DLD1
Colorectal

Carcinoma
0.71 ~1.22 [1]

RKO
Colorectal

Carcinoma

Not explicitly

stated, but

effective in

xenograft models

- [1]

LoVo
Colorectal

Carcinoma

Not explicitly

stated, FR-

resistant clones

developed

- [1]

HCC38 Breast Cancer ~0.7 ~1.2 [1]

COLO829 Melanoma ~0.2 ~0.34 [1]

Human

Fibroblasts
Normal 0.18 ~0.31 [1]

Multiple Human

Cancer Cell

Lines

Various 0.6 - 3.4 nM 0.6 - 3.4 [2]

Table 2: In Vitro Splicing Inhibition by FR901464 and its Analogue Spliceostatin A

Compound Assay System IC50 (µM) Reference

FR901464
In vitro splicing with

HeLa nuclear extract
0.05 [2]

Spliceostatin A
In vitro splicing with

HeLa nuclear extract
0.01 [2]
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Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of FR901464 and the experimental approaches to study

its effects, the following diagrams are provided.
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Caption: Mechanism of FR901464 action on the spliceosome.
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Caption: Experimental workflow for studying alternative splicing.
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Detailed Experimental Protocols
Protocol 1: Cell Treatment and RNA Extraction
This protocol describes the general procedure for treating adherent cancer cell lines with

FR901464 and subsequent total RNA extraction.

Materials:

Cancer cell line of interest (e.g., HCT116, DLD1)

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and

1% Penicillin-Streptomycin)

FR901464 (stock solution in DMSO)

Phosphate-Buffered Saline (PBS), sterile

TRIzol™ Reagent or other RNA extraction kit

Chloroform

Isopropanol

75% Ethanol (in nuclease-free water)

Nuclease-free water

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80%

confluency at the time of harvest. Incubate overnight at 37°C in a humidified atmosphere

with 5% CO₂.

FR901464 Treatment:

Prepare serial dilutions of FR901464 in complete culture medium from a stock solution. A

typical concentration range to test is 0.1 to 100 ng/mL.
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Include a vehicle control (medium with the same final concentration of DMSO as the

highest FR901464 concentration).

Remove the old medium from the cells and add the medium containing the desired

concentrations of FR901464 or vehicle control.

Incubate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours). A 1-hour treatment is

often sufficient to observe changes in alternative splicing.[1]

RNA Extraction (using TRIzol™):

Aspirate the medium and wash the cells once with ice-cold PBS.

Add 1 mL of TRIzol™ Reagent directly to each well and pipette up and down several times

to lyse the cells.

Transfer the lysate to a microcentrifuge tube.

Incubate at room temperature for 5 minutes.

Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully transfer the upper aqueous phase to a new tube.

Add 500 µL of isopropanol and mix by inverting.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant and air-dry the pellet for 5-10 minutes.
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Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

Determine the RNA concentration and purity using a spectrophotometer.

Protocol 2: Analysis of MDM2 and CRNDE Alternative
Splicing by RT-PCR
This protocol details the reverse transcription-polymerase chain reaction (RT-PCR) method to

analyze the alternative splicing of MDM2 and CRNDE transcripts following FR901464
treatment.

Materials:

Total RNA (from Protocol 1)

Reverse transcriptase kit (e.g., SuperScript™ III First-Strand Synthesis System)

Oligo(dT) primers or random hexamers

dNTPs

Taq DNA polymerase and reaction buffer

Nuclease-free water

PCR primers (see Table 3)

Agarose gel

DNA loading dye

DNA ladder

Gel electrophoresis system and imaging equipment

Table 3: Primer Sequences for RT-PCR Analysis
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Target Gene
Forward
Primer (5' to 3')

Reverse
Primer (5' to 3')

Expected
Product
Size(s)

Reference

MDM2 (human)
CGAGGAGAGT

GCTGTAATAG

CCTTGAGATCT

TGATGAAGC

Full-length:

~1604 bp;

Alternatively

spliced: ~1019

bp, ~785 bp

[1]

CRNDE (human)
AGAGGACCCG

AGGAGAGAAC

TCTTCCTTCCT

CATCCCACT
Multiple variants

(Primer design

based on

common exons

flanking known

variable regions)

GAPDH (human,

control)

GAAGGTGAAG

GTCGGAGTCA

GAAGATGGTGA

TGGGATTTC
~226 bp

(Standard

reference gene

primers)

Procedure:

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit

according to the manufacturer's instructions. Use oligo(dT) primers or random hexamers.

PCR Amplification:

Prepare the PCR reaction mix in a PCR tube:

cDNA template: 1-2 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

Taq DNA Polymerase (5 U/µL): 0.25 µL
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10x PCR Buffer: 2.5 µL

dNTPs (10 mM): 0.5 µL

Nuclease-free water: to a final volume of 25 µL

Perform PCR using a thermal cycler with the following conditions (may require

optimization):

Initial denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-60°C for 30 seconds

Extension: 72°C for 1-2 minutes (depending on the expected product size)

Final extension: 72°C for 10 minutes

Agarose Gel Electrophoresis:

Mix the PCR products with DNA loading dye.

Load the samples onto a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide

or SYBR™ Safe).

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

Visualize the DNA bands under UV light and document the results. The appearance of

smaller or additional bands in FR901464-treated samples compared to the control

indicates altered splicing.

Protocol 3: In Vitro Splicing Assay
This protocol provides a framework for assessing the direct inhibitory effect of FR901464 on

the splicing machinery using a cell-free system.
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Materials:

HeLa nuclear extract

Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)

ATP

MgCl₂

Creatine phosphate

FR901464 (in DMSO)

Proteinase K

RNA loading buffer

Urea-polyacrylamide gel

Gel electrophoresis system for denaturing gels

Phosphorimager or autoradiography film

Procedure:

Splicing Reaction Setup:

Assemble the splicing reaction on ice. A typical 25 µL reaction includes:

HeLa nuclear extract (10-12 µL)

Radiolabeled pre-mRNA substrate (~10 fmol)

ATP (1 mM)

MgCl₂ (3 mM)

Creatine phosphate (20 mM)
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FR901464 or DMSO vehicle control (at various concentrations, e.g., 0.01 - 1 µM)

Nuclease-free water to 25 µL

Incubation:

Incubate the reaction at 30°C for 30-90 minutes.

RNA Extraction:

Stop the reaction by adding Proteinase K and SDS and incubate at 37°C for 15 minutes.

Perform phenol-chloroform extraction followed by ethanol precipitation to isolate the RNA.

Analysis:

Resuspend the RNA pellet in RNA loading buffer.

Separate the RNA products on a denaturing urea-polyacrylamide gel.

Visualize the radiolabeled pre-mRNA, splicing intermediates (lariat intron), and spliced

mRNA product using a phosphorimager or by autoradiography. A dose-dependent

decrease in the spliced mRNA product and an accumulation of pre-mRNA indicates

splicing inhibition.

Conclusion
FR901464 is a powerful tool for investigating the mechanisms and consequences of alternative

splicing. Its high potency and specific targeting of the SF3B1 complex allow for the precise

modulation of splicing events in a variety of experimental systems. The protocols and data

presented in these application notes provide a solid foundation for researchers to explore the

role of alternative splicing in their specific areas of interest, from fundamental cancer biology to

the development of novel therapeutic strategies. Careful optimization of the provided protocols

for specific cell lines and experimental conditions is recommended for achieving the most

robust and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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